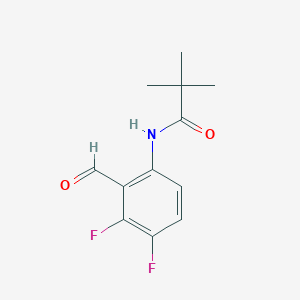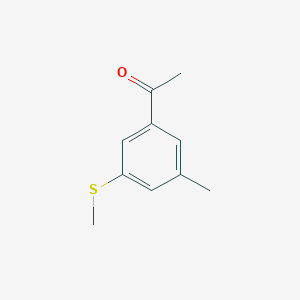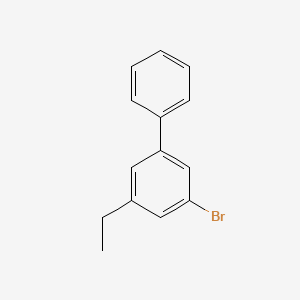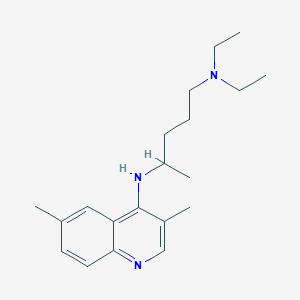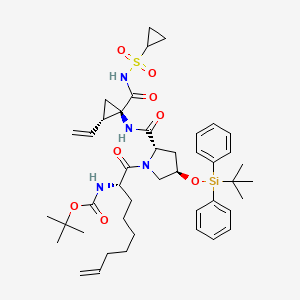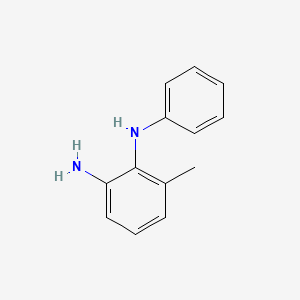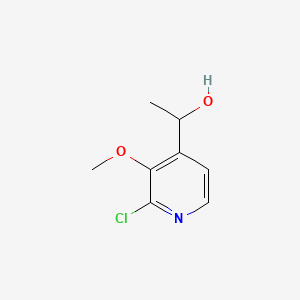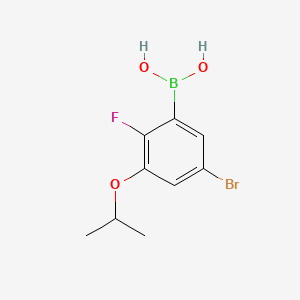
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BBrFO3 and a molecular weight of 276.90 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with bromine, fluorine, and isopropoxy groups. It is primarily used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Isopropoxylation: The attachment of an isopropoxy group to the benzene ring.
Boronic Acid Formation:
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Proteomics Research: Utilized in the development of probes for studying protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an organic halide or triflate. The specific functional groups present in the molecule, such as the bromine, fluorine, and isopropoxy substituents, influence the reactivity and regioselectivity of the coupling reaction.
Comparison with Similar Compounds
- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
- 5-Fluoro-2-isopropoxyphenylboronic acid
- 3-Isopropoxyphenylboronic acid
Uniqueness: 5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is unique due to the specific combination of bromine, fluorine, and isopropoxy substituents on the benzene ring. This combination provides distinct reactivity and selectivity in coupling reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C9H11BBrFO3 |
|---|---|
Molecular Weight |
276.90 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3 |
InChI Key |
OPNXKELOIAHPMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC(C)C)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
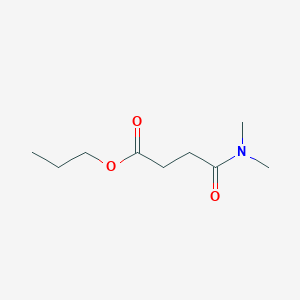
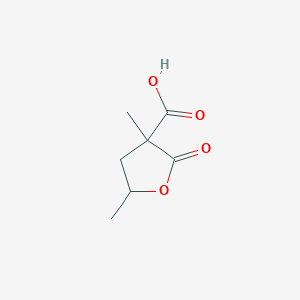
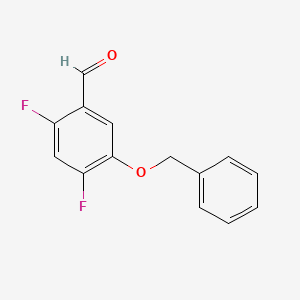

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
